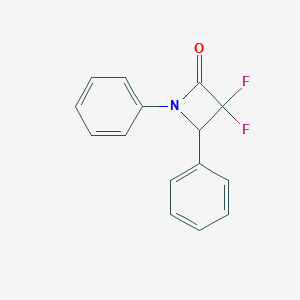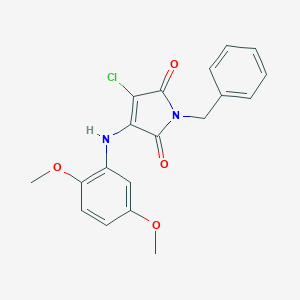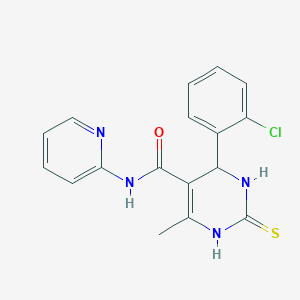
3,3-Difluoro-1,4-diphenylazetidin-2-one
概要
説明
3,3-Difluoro-1,4-diphenylazetidin-2-one is a chemical compound with the formula C15H11F2NO . It has a molecular weight of 259.25 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .科学的研究の応用
Deoxyfluorination of Carboxylic Acids
3,3-Difluoro-1,4-diphenylazetidin-2-one has been utilized in the deoxyfluorination of carboxylic acids to produce various acyl fluorides. This process is significant due to its efficiency in transforming a wide range of carboxylic acids under neutral conditions, and it's particularly notable for the synthesis of acyl fluorides and one-pot amidation reactions of carboxylic acids (Wang et al., 2021).
Antimicrobial Evaluation
This compound has been synthesized for in vitro antibacterial and antifungal evaluations. The direct fluorination methodology provided a straightforward pathway to construct difluoromethylated derivatives, some of which showed significant antimicrobial activities (Chundawat et al., 2016).
Acid-catalysed Reactions and Rearrangements
In various studies, this compound underwent acid-catalysed reactions leading to different structural rearrangements. These reactions have led to the discovery of new compounds and provided insights into the reaction mechanisms of aryl-substituted azetidin-2-ones (Bird & Irwin, 1974).
Tubulin-Targeting Antitumor Agents
The structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives of this compound, have been explored for their potential as antiproliferative compounds. These studies have identified potent compounds effective against breast cancer cells and capable of disrupting microtubular structures (Greene et al., 2016).
Synthesis of Difluorinated Nucleosides
The compound has been used in synthesizing difluorinated nucleosides, demonstrating its utility in complex organic synthesis and potential applications in medicinal chemistry (Wu et al., 2004).
Enantioselective Acylation of Alcohols
The compound has been employed in the enantioselective acylation of alcohols, a crucial process in creating specific enantiomers for pharmaceutical applications (Li et al., 2007).
作用機序
A study on similar compounds, 3-fluoro and 3,3-difluoro substituted β-lactams, showed that they exhibited potent activity in MCF-7 human breast cancer cells . These compounds inhibited tubulin polymerisation, induced apoptosis in MCF-7 cells, and induced a downregulation in the expression of anti-apoptotic Bcl2 and survivin with corresponding upregulation in the expression of pro-apoptotic Bax .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3-difluoro-1,4-diphenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUHZQULOHHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 1-benzyl-4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380253.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380256.png)

![4-[4-(benzyloxy)phenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380259.png)
![7-[4-(Benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B380261.png)
![1-Benzyl-3-chloro-4-[(tetrahydro-furan-2-ylmethyl)-amino]-pyrrole-2,5-dione](/img/structure/B380262.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380263.png)
![1-(4-methoxyphenyl)-2-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B380265.png)
![Ethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380266.png)
![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380267.png)
![Ethyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380269.png)
![7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380272.png)
